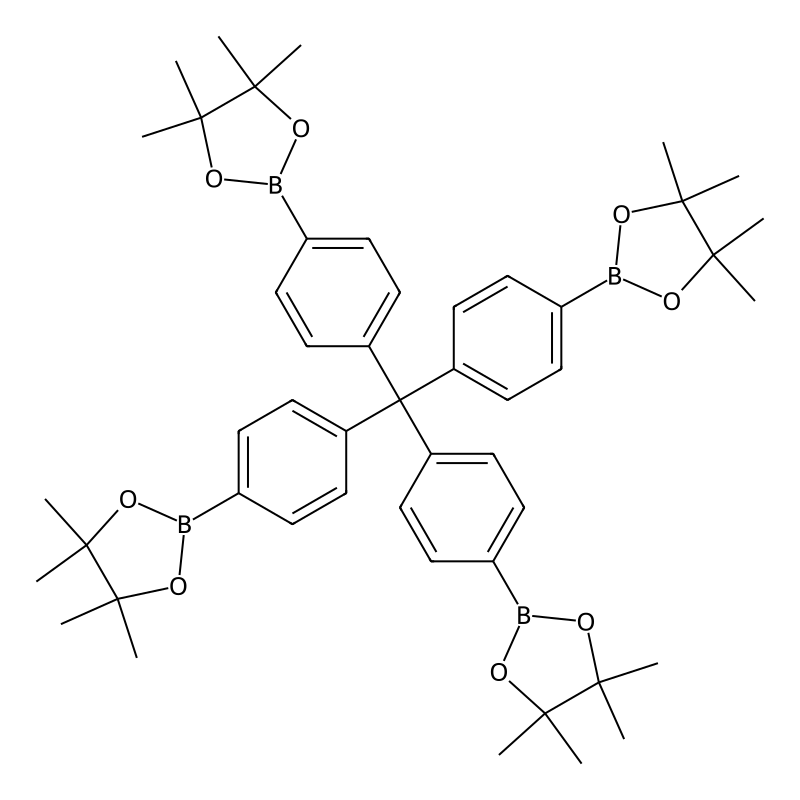

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- C–C Coupling Reactions: The pinacolborane groups allow for efficient cross-coupling reactions, which are essential in forming complex organic structures.

- Photoswitching Reactions: This compound can undergo photoisomerization between its E and Z forms when integrated into porous frameworks, impacting gas absorption properties .

- Diels–Alder Cycloaddition: It can also be involved in Diels–Alder reactions to create various polymeric structures with exceptional gas uptake capabilities .

The synthesis of tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane typically involves the following steps:

- Preparation of Pinacolborane Substituents: The initial step involves synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl groups.

- Formation of Tetrakis Substituted Phenylmethane: The coupling of these pinacolborane-functionalized phenyl groups with a central carbon source (such as formaldehyde or other suitable methylene sources) under controlled conditions.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane .

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane has several notable applications:

- Covalent Organic Frameworks: It serves as a crucial building block for creating three-dimensional flexible COFs that exhibit high surface areas and gas absorption capacities .

- Gas Storage and Separation: Due to its porous nature and structural flexibility, it is used in applications related to gas storage (e.g., hydrogen and methane) and separation technologies.

- Photoluminescent Materials: The compound contributes to materials that exhibit photoluminescence properties useful in various optical applications .

Interaction studies involving tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane primarily focus on its behavior within porous frameworks. These studies assess how the compound interacts with gases like nitrogen and carbon dioxide under varying conditions of temperature and pressure. The flexibility introduced by the compound allows for significant changes in gas adsorption characteristics depending on its structural conformation during photoisomerization processes .

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane can be compared with several similar compounds based on their structural features and applications:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tetrakis(4-bromophenyl)methane | Halogenated derivative; used in organic synthesis | |

| Tetrakis(phenyl)methane | Non-boronated; simpler structure; used in polymer chemistry | |

| Tetrakis(4-methylphenyl)methane | Methyl-substituted; exhibits different solubility properties |

Uniqueness

The uniqueness of tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane lies in its boron-containing functional groups that facilitate specific coupling reactions and enhance its application in creating advanced porous organic frameworks. This contrasts with other similar compounds that may lack such reactivity or structural versatility.